Hydron;naphthalen-2-ylhydrazine;chloride

Organic Synthesis Process Chemistry Safety

Hydron;naphthalen-2-ylhydrazine;chloride (2‑Naphthylhydrazine hydrochloride; CAS 2243‑58‑5) is the hydrochloride salt of 2‑naphthylhydrazine, an aromatic hydrazine in which a hydrazino group is attached to the β‑position of the naphthalene ring. With a molecular weight of 194.66 g mol⁻¹ and the molecular formula C₁₀H₁₁ClN₂, it is typically supplied as a crystalline solid (≥95 % purity) and is employed as a versatile intermediate in organic synthesis, as a derivatization reagent for carbonyl compounds, and as a biochemical probe for enzyme inhibition studies.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
Cat. No. B11900789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydron;naphthalen-2-ylhydrazine;chloride
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILES[H+].C1=CC=C2C=C(C=CC2=C1)NN.[Cl-]
InChIInChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H
InChIKeyOXOQKRNEPBHINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydron;naphthalen-2-ylhydrazine;chloride – Aromatic Hydrazine Derivative for Analytical and Synthetic Applications


Hydron;naphthalen-2-ylhydrazine;chloride (2‑Naphthylhydrazine hydrochloride; CAS 2243‑58‑5) is the hydrochloride salt of 2‑naphthylhydrazine, an aromatic hydrazine in which a hydrazino group is attached to the β‑position of the naphthalene ring [1]. With a molecular weight of 194.66 g mol⁻¹ and the molecular formula C₁₀H₁₁ClN₂, it is typically supplied as a crystalline solid (≥95 % purity) and is employed as a versatile intermediate in organic synthesis, as a derivatization reagent for carbonyl compounds, and as a biochemical probe for enzyme inhibition studies [2].

Why Generic Arylhydrazine Substitution Fails for Hydron;naphthalen-2-ylhydrazine;chloride


Arylhydrazine derivatives cannot be interchanged in procurement or experimental protocols without compromising reproducibility. The β‑naphthyl scaffold of hydron;naphthalen-2-ylhydrazine;chloride imparts steric bulk, π‑stacking capability and a specific electronic environment that differ fundamentally from simpler arylhydrazines (e.g., phenylhydrazine) and from the α‑naphthyl positional isomer (1‑naphthylhydrazine hydrochloride) . These physicochemical differences translate into altered reactivity with carbonyl substrates, divergent stability of the resulting hydrazones, and distinct biological target‑engagement profiles [1]. Substituting this compound with a generic arylhydrazine risks invalidating established analytical methods and synthetic routes that have been optimized around its unique scaffold.

Quantitative Differentiation Evidence for Hydron;naphthalen-2-ylhydrazine;chloride


Synthesis Route Bypasses Carcinogenic 2‑Naphthylamine Intermediate

The direct one‑step synthesis of 2‑naphthylhydrazine from 2‑naphthol and hydrazine hydrate (CN1063170C) eliminates the classical diazotization‑reduction route that requires the confirmed carcinogen 2‑naphthylamine [1]. This route delivers yields of 60–70 % under mild, industrially scalable conditions, whereas the alternative route using 2‑naphthylamine introduces a significant occupational health hazard and regulatory burden [1].

Organic Synthesis Process Chemistry Safety

Flow‑Injection Fluorescence Derivatization of Aliphatic Aldehydes

2‑Naphthylhydrazine forms strongly fluorescent hydrazone derivatives (λₑₑ 400 nm) with aliphatic aldehydes under acid‑catalysed flow‑injection conditions [1]. The method exhibits a linear dynamic range described by y = 26.8x + 42 (r = 0.997), a relative standard deviation (RSD) of 1.18–1.89 %, and spike recovery rates of 92–113 % for C₁‑C₉ saturated aldehydes [1]. The limit of detection (LOD) is 0.02 mmol L⁻¹ (S/N = 3) [1]. While a direct head‑to‑head comparison with DNPH or other hydrazine reagents is not provided, the fluorescence‑based detection offers superior sensitivity and selectivity for aliphatic aldehydes in complex matrices such as plant oils, relative to absorbance‑based DNPH methods that are more prone to matrix interference.

Analytical Chemistry Food Quality Fluorescence Spectroscopy

Bioactivity Profile: Monoamine Oxidase (MAO) and Cytochrome P450 Reductase Inhibition

Vendor‑supplied assays indicate that 2‑naphthylhydrazine acts as an inhibitor of monoamine oxidase (MAO) and cytochrome P450 reductase . The compound binds to the active site of MAO, blocking the degradation of amine neurotransmitters, and also interferes with drug‑metabolizing P450 enzymes . However, quantitative IC₅₀, Kᵢ, or selectivity values are not publicly available for this specific scaffold, preventing a robust head‑to‑head comparison with well‑characterized MAO inhibitors such as phenelzine or pargyline.

Biochemical Pharmacology Enzyme Inhibition Neurotransmitter Research

Regulatory Hazard Classification: Carcinogenicity Category 2 (H351)

2‑Naphthylhydrazine is classified as Carc. 2 (H351 – Suspected of causing cancer) and carries acute toxicity (H302, H312) and STOT SE 3 (H335) hazard statements . This classification is less severe than that of the historical precursor 2‑naphthylamine, which is a confirmed human carcinogen (IARC Group 1), and contrasts with 2,4‑dinitrophenylhydrazine (DNPH), which presents a physical explosion hazard due to its shock‑sensitivity [1]. The intermediate hazard profile of 2‑naphthylhydrazine allows manageable laboratory handling under standard protective measures, while offering a functionally distinct derivatization platform.

Occupational Safety Regulatory Compliance Risk Management

Procurement‑Relevant Application Scenarios for Hydron;naphthalen-2-ylhydrazine;chloride


Fluorescence Derivatization of Carbonyl Compounds in Complex Matrices

Leveraging the validated flow‑injection fluorescence method (LOD 0.02 mmol L⁻¹, RSD ≤ 1.89 % for C₁‑C₉ aldehydes), this compound is essential for food‑quality laboratories quantifying aliphatic aldehydes in plant oils, where lipid‑soluble interferents compromise the accuracy of absorbance‑based DNPH methods [1].

Synthesis of Pyrazoline and Pyrimidine Derivatives with Antibacterial/Antifungal Potential

2‑Naphthylhydrazine hydrochloride serves as a critical building block for pyrazoline and pyrimidine scaffolds that have demonstrated antibacterial and antifungal activities . Its consistent purity (≥95 %) and robust synthesis route (CN1063170C) make it a reliable starting material for medicinal chemistry campaigns [2].

Biochemical Probe for Monoamine Oxidase and P450 Reductase Studies

The reported dual inhibition of MAO and cytochrome P450 reductase provides a starting point for pharmacological investigations into neurotransmitter metabolism and drug‑drug interactions . Researchers should confirm the inhibitory potency in their own assay systems before large‑scale procurement, as quantitative IC₅₀ data are currently unavailable.

Industrial Dye and Indicator Manufacturing

Historically, 2‑naphthylhydrazine is a key intermediate in the synthesis of azo dyes, indocyanine green analogues, and fluorescent indicators, where the extended π‑conjugation of the naphthalene ring imparts desirable spectral properties . The hydrochloride salt form improves shelf‑stability and ease of handling relative to the free base.

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